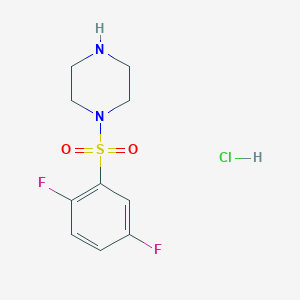

1-(2,5-Difluorobenzenesulfonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWMERKNUBTSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reagents: Piperazine and 2,5-difluorobenzenesulfonyl chloride

- Solvent: Common organic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are typically used.

- Base: An organic base like triethylamine or sodium carbonate is employed to neutralize the hydrochloric acid generated during the sulfonylation.

- Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures (25–50°C) to optimize yield and minimize side reactions.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and solvent system.

Workup and Purification

- After completion, the reaction mixture is quenched with aqueous acid (e.g., hydrochloric acid) to form the hydrochloride salt.

- The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as methanol or ethanol to achieve high purity.

- Drying under vacuum yields the final this compound as a crystalline solid.

Alternative and Supporting Synthetic Approaches

One-Pot Synthesis Using Protonated Piperazine

Recent advances in monosubstituted piperazine synthesis demonstrate a simplified one-pot, one-step procedure utilizing protonated piperazine salts (e.g., piperazine monohydrochloride) reacting with sulfonyl chlorides or acyl reagents without the need for protecting groups. This method offers:

- Suppression of disubstitution side reactions by protonation of the secondary nitrogen.

- Use of common solvents at room temperature or mild heating.

- Potential for microwave-assisted acceleration to improve reaction efficiency.

This approach can be adapted for this compound synthesis by reacting piperazine hydrochloride directly with 2,5-difluorobenzenesulfonyl chloride under controlled conditions.

Data Table Summarizing Typical Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Piperazine to sulfonyl chloride molar ratio | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride to drive completion |

| Solvent | Dichloromethane, Acetonitrile, THF | Anhydrous solvents preferred |

| Base | Triethylamine, Na2CO3 | Neutralizes HCl formed during reaction |

| Temperature | 25–50°C | Room temperature often sufficient |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Workup | Acidification with HCl, extraction, recrystallization | Forms hydrochloride salt, improves stability |

| Purity (HPLC) | >98% | High purity achievable with proper crystallization |

| Yield | 70–85% | Dependent on scale and purification |

Research Findings and Observations

- Sulfonylation of piperazine with difluorobenzenesulfonyl chlorides proceeds smoothly under mild conditions, yielding high-purity monosubstituted products suitable for further pharmaceutical applications.

- Protonation of piperazine prior to sulfonylation effectively prevents disubstitution, enhancing selectivity for monosubstituted derivatives.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields, as demonstrated in related piperazine derivative preparations.

- Industrial methods emphasize solvent-free or minimal solvent conditions with efficient gas scrubbing systems to reduce environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.

Scientific Research Applications

1-(2,5-Difluorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The difluorobenzene moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and sulfonyl/piperazine modifications.

Key Differences :

- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity reduce steric hindrance and oxidative metabolism compared to chlorine .

- Sulfonyl vs. Methoxy : Sulfonyl groups enhance receptor binding specificity (e.g., serotonin 5-HT2) compared to methoxy’s electron-donating effects .

Serotonin Receptor Modulation

- Target Compound: Predicted 5-HT2A/2C affinity due to sulfonyl electronegativity, similar to 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) .

- m-CPP (1-(3-Chlorophenyl)piperazine HCl) : Agonist at 5-HT1B/1C, reducing locomotor activity in rats .

- 1-(2-Methoxyphenyl)piperazine HCl : Selective 5-HT1A activation, used in dopamine D2 receptor ligand synthesis .

Antimicrobial Activity

- Piperazine derivatives with chloro (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) show efficacy against S. aureus and P. aeruginosa .

- The target compound’s fluorinated structure may improve gram-negative activity due to increased membrane penetration .

Biological Activity

Overview

1-(2,5-Difluorobenzenesulfonyl)piperazine hydrochloride is a synthetic compound that belongs to the piperazine family, characterized by its unique structure which includes a difluorobenzenesulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H13ClF2N2O2S

- Molecular Weight : 292.74 g/mol

- Structure : The compound features a piperazine ring substituted with a sulfonyl group attached to a 2,5-difluorobenzene.

Biological Activities

This compound has been investigated for several biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may be linked to its therapeutic effects in treating diseases.

- Receptor Binding : It interacts with specific receptors, notably the 5-HT6 receptor, which is implicated in numerous central nervous system disorders.

The biological activity of this compound can be attributed to its ability to form strong interactions with target proteins or enzymes. The sulfonyl group enhances binding affinity, while the difluorobenzene moiety may improve selectivity for certain molecular targets.

Case Studies and Experimental Data

-

5-HT6 Receptor Antagonism :

- A study highlighted that compounds similar to this compound displayed moderate to high binding affinities for the 5-HT6 receptor. For instance, compounds designed from the N-arylsulfonylindole scaffold exhibited binding affinities with values ranging from 6.43 to 7.87 .

- The antagonistic properties of these compounds were confirmed through functional assays that measured intracellular calcium mobilization, indicating their potential in treating CNS disorders such as anxiety and depression .

- Enzyme Inhibition Assays :

-

Comparative Analysis :

- Comparative studies with similar compounds revealed that the positioning of fluorine atoms significantly influenced both chemical reactivity and biological activity. For example, derivatives like 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride showed different profiles in terms of receptor affinity and enzyme inhibition.

Data Tables

| Compound Name | Molecular Weight (g/mol) | Binding Affinity (pK_i) | IC50 (nM) |

|---|---|---|---|

| This compound | 292.74 | 7.73 | <10 |

| 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride | 292.74 | 6.83 | <20 |

| Clozapine (Standard) | 348.87 | 7.92 | 12.4 |

Q & A

Q. What are the standard synthetic routes for 1-(2,5-difluorobenzenesulfonyl)piperazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. For example, piperazine derivatives are often reacted with sulfonyl chlorides under reflux in polar solvents (e.g., ethanol or DMF) with a base (e.g., K₂CO₃) to neutralize HCl byproducts . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Specific protocols for analogous compounds highlight the use of controlled stoichiometry and inert atmospheres to minimize side reactions .

Q. How is the purity and structural integrity of the compound validated?

Characterization methods include:

- NMR spectroscopy (¹H/¹³C, 19F for fluorine atoms) to confirm substituent positions.

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC (≥98% purity thresholds) with UV detection at 254 nm .

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related piperazine sulfonamides .

Q. What are the recommended storage conditions to ensure stability?

The hydrochloride salt should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis or decomposition. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption, which can alter solubility and reactivity .

Q. How are solubility and formulation challenges addressed in pharmacological studies?

Solubility is tested in DMSO (for stock solutions) and aqueous buffers (pH 4–7.4). For low aqueous solubility, co-solvents like PEG-400 or cyclodextrins are used. Stability in biological matrices (e.g., plasma) is assessed via LC-MS/MS over 24-hour periods .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis?

Process optimization includes:

- Microwave-assisted synthesis to reduce reaction times (e.g., 2–4 hours vs. 6–8 hours under conventional reflux) .

- Flow chemistry for precise control of exothermic reactions.

- Computational modeling (DFT calculations) to predict reaction pathways and identify energy barriers .

Q. How are biological targets (e.g., enzymes, receptors) identified for this compound?

- Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (e.g., PDB) to predict binding affinities.

- Kinase/GPCR profiling panels (Eurofins Cerep) assess selectivity. For example, fluorinated piperazine sulfonamides show affinity for serotonin receptors (5-HT subtypes) and aminopeptidase N, validated via radioligand displacement assays .

Q. How are contradictory data in biological activity resolved?

Discrepancies (e.g., IC₅₀ variability across studies) are investigated through:

Q. What in silico models predict ADMET properties?

Tools like SwissADME and ADMETlab 2.0 calculate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration (predicted LogP = 2.1 for this compound).

- CYP450 inhibition : Risk of drug-drug interactions.

- hERG liability : Cardiac toxicity screening .

Methodological Troubleshooting

Q. How are byproducts minimized during sulfonylation?

Q. What analytical methods resolve co-elution issues in HPLC?

- Gradient elution (5–95% acetonitrile in 0.1% formic acid over 20 minutes).

- Chiral columns (e.g., Chiralpak IA) if enantiomeric impurities are suspected .

Emerging Research Directions

Q. How is the compound applied in PROTAC design?

The sulfonyl group serves as a linker to recruit E3 ubiquitin ligases (e.g., VHL or CRBN). Piperazine’s conformational flexibility enhances target protein-PROTAC interactions, validated via ternary complex assays .

Q. What catalytic systems enable late-stage fluorination?

Palladium-mediated C-H activation introduces fluorine at specific positions post-synthesis. For example, Selectfluor® or NFSI in DMF at 80°C modifies the benzene ring without altering the sulfonamide group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.